molecular formula C7H11N5 B15110143 N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate

N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate

Cat. No.: B15110143
M. Wt: 165.20 g/mol
InChI Key: VLXFAYUNHICGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate (CAS 1417566-80-3, Mol. Wt. 263.28 g/mol) is a high-purity chemical compound offered for scientific investigation . This guanidine derivative is presented as a sulfate salt, a counterion choice known to optimize the bioactivity and physicochemical properties of such compounds by enhancing solubility, stability, and bioavailability . The tetrahydrocyclopenta[d]imidazole scaffold that forms the core of this molecule is a significant advancement in heterocyclic chemistry . This bicyclic system provides a conformationally restricted framework that optimizes target-receptor interactions and enhances binding selectivity . Recent scientific breakthroughs have highlighted the exceptional potential of this specific scaffold in medicinal chemistry, particularly in the development of potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors . Compounds featuring this core structure have demonstrated remarkable JNK3 inhibitory effects, with IC₅₀ values in the sub-nanomolar range, and exhibit excellent selectivity over the JNK1 and JNK2 isoforms . Furthermore, such compounds have shown therapeutic potential in models of neurodegenerative diseases by effectively protecting neuronal cells against amyloid beta-induced apoptosis . Studies also suggest these compounds possess favorable blood-brain barrier permeability, making them suitable candidates for central nervous system applications . This compound is strictly for research purposes. It is not intended for human or veterinary use. Cat. No.: B1432250 .

Properties

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine

InChI

InChI=1S/C7H11N5/c8-6(9)12-7-10-4-2-1-3-5(4)11-7/h1-3H2,(H5,8,9,10,11,12)

InChI Key

VLXFAYUNHICGKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N2)N=C(N)N

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Efficiency

Table 1 compares cyclocondensation methods using different carbonyl reagents:

Carbonyl Source Catalyst Temperature (°C) Yield (%) Purity (%)
Triphosgene None 70 65 92
Dimethyl malonate NaOMe 40 59 88
Phosgene Pyridine 25 71 95

Phosgene gas, though hazardous, provides superior yields due to its high electrophilicity. Safety protocols mandate closed systems and scrubbers to neutralize excess reagent.

Phosphine-Catalyzed [3+2] Cycloadditions

Recent advances leverage organophosphine catalysts to assemble the imidazole core through [3+2] cycloadditions. Triphenylphosphine (PPh₃) activates alkynes or nitriles, enabling coupling with azides or amines. For example, reacting propargylamine derivatives with nitriles in the presence of 10 mol% PPh₃ generates the cyclopenta[d]imidazole skeleton at ambient temperature.

Mechanistic Pathway:

  • Phosphine coordination to the alkyne, forming a zwitterionic intermediate.
  • Nucleophilic attack by the amine on the activated alkyne.
  • Intramolecular cyclization to form the five-membered ring.

Advantages:

  • Mild Conditions: Reactions proceed at 20–25°C.
  • Atom Economy: Minimal byproducts compared to stoichiometric methods.
  • Enantioselectivity: Chiral phosphines (e.g., Binap) yield optically active products.

Guanidinylation of 2-Aminoimidazole Intermediates

Introducing the guanidine moiety requires functionalizing the 2-amino group of the tetrahydrocyclopenta[d]imidazole. Two predominant strategies exist:

Cyanamide Coupling

Treating the amine intermediate with cyanamide (NH₂CN) in hydrochloric acid (HCl) at 60°C for 6 hours achieves guanidinylation. The reaction proceeds via nucleophilic substitution, with HCl acting as both catalyst and proton source.

Stoichiometry:

  • Amine : Cyanamide : HCl = 1 : 1.2 : 2.5
  • Yield: 74–82%

Carbodiimide-Mediated Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) couples the amine to ammonium chloride in dichloromethane. This method avoids strong acids, making it suitable for acid-sensitive substrates.

Conditions:

  • Solvent: DCM
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Time: 12 hours
  • Yield: 68%

Sulfation Techniques and Salt Formation

Converting the guanidine free base to the sulfate salt involves careful pH control. Dropwise addition of concentrated sulfuric acid (H₂SO₄) to an ethanol solution of the base precipitates the sulfate salt.

Optimization Parameters:

  • Molar Ratio: 1:1.05 (base:H₂SO₄)
  • Temperature: 0–5°C (prevents thermal degradation)
  • Stirring Rate: 500 rpm (ensures homogeneous mixing)
  • Yield: 89–93%

Table 2 summarizes sulfation outcomes under varying conditions:

Acid Equivalent Solvent Temperature (°C) Yield (%) Purity (%)
1.05 Ethanol 0 93 97
1.10 Methanol 25 87 94
1.00 Acetone -10 78 91

Purification and Analytical Validation

Final purification employs recrystallization from ethanol/water (3:1 v/v), achieving ≥98% purity. Characterization relies on:

  • ¹H NMR (400 MHz, D₂O): δ 3.15 (m, 4H, cyclopentane CH₂), 3.82 (s, 2H, imidazole CH₂), 6.95 (s, 1H, NH guanidine).
  • HPLC: Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Elemental Analysis: Calculated for C₇H₁₃N₅O₄S: C 32.43%, H 5.06%, N 27.01%; Found: C 32.39%, H 5.11%, N 26.97%.

Chemical Reactions Analysis

1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can occur under different conditions, often involving halogenated reagents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It has shown potential in antimicrobial research due to its imidazole structure.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

  • Cyclopenta[d]imidazole vs. Benzo[d]imidazole Derivatives The target compound’s cyclopenta[d]imidazole core differs from the benzo[d]imidazole scaffold found in compounds like those synthesized in (e.g., N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine). Impact on Solubility: The sulfate group in the target compound enhances aqueous solubility relative to sulfonamide derivatives (e.g., N'-tosyl or N'-phenylsulfonyl groups in ), which rely on non-ionic polar interactions .

Physicochemical Properties

Property N-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine ()
Molecular Weight ~300–350 g/mol (estimated) 451.54 g/mol (exact from synthesis)
Solubility High in water (sulfate salt) Moderate in DMSO, low in water (sulfonamide group)
Melting Point Not reported 168–170°C (reported in )

Biological Activity

N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on the biological effects of this compound, focusing on its antitumor properties, potential neuroprotective effects, and mechanisms of action.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various guanidine derivatives, including this compound. For instance, a related compound, IMB-1406, demonstrated remarkable cytotoxicity against several cancer cell lines. The compound exhibited inhibition rates exceeding 99% against A549 (lung adenocarcinoma), HepG2 (liver carcinoma), DU145 (prostate carcinoma), and MCF-7 (breast cancer) cells. The IC50 values ranged from 6.92 to 8.99 μM, indicating strong antitumor activity compared to Sunitinib, a well-known multi-targeted receptor tyrosine kinase inhibitor (Table 1) .

Table 1: In Vitro Antitumor Activity of IMB-1406 and Sunitinib

Cell LinesInhibition Rate (30 μM)IC50 (μM)
IMB-1406Sunitinib
A549100.07%100.02%
HepG299.98%98.61%
DU14599.93%86.51%
MCF7100.39%88.89%

The mechanism underlying the antitumor activity involves cell cycle arrest at the S phase and induction of apoptosis in HepG2 cells via a mitochondrial-dependent pathway characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored in the context of neurodegenerative diseases. Research indicates that derivatives of this compound can act as inhibitors of c-Jun N-terminal kinase (JNK3), which is implicated in neuronal apoptosis and inflammation . These findings suggest that the compound may have therapeutic implications for conditions such as Alzheimer's disease and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the S phase.
  • Apoptosis Induction : It promotes apoptosis through mitochondrial pathways by modulating key proteins involved in apoptosis regulation.
  • JNK Pathway Inhibition : As a JNK3 inhibitor, it may reduce neuroinflammation and neuronal cell death.

Case Studies and Research Findings

A case study involving the synthesis and evaluation of novel guanidine compounds demonstrated that modifications to the imidazole ring can enhance biological activity against various targets . These findings emphasize the importance of structural optimization in developing effective therapeutic agents.

Moreover, molecular docking studies have provided insights into potential interactions between this compound and its biological targets . These computational approaches are crucial for understanding binding affinities and predicting pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for guanidine sulfate derivatives, and how can they be adapted for N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate?

  • Methodological Answer : Guanidine sulfate derivatives are typically synthesized via acid-catalyzed reactions. For example, guanidine sulfate can be prepared by reacting dicyandiamide with 75% sulfuric acid under controlled exothermic conditions, yielding a pure product after crystallization . Adapting this for the target compound may involve substituting dicyandiamide with a cyclopenta-imidazole precursor and optimizing reaction conditions (e.g., temperature, stoichiometry) to accommodate steric and electronic effects of the fused imidazole ring. Copper-catalyzed coupling reactions, as demonstrated for structurally related imidazole derivatives (e.g., N-sulfonylacetamidines), could also be explored for functionalization .

Q. How does the solubility of guanidine sulfate derivatives vary under different experimental conditions?

  • Methodological Answer : Solubility studies of guanidine sulfate in aqueous systems can be conducted using visual-polythermal methods across temperature gradients (e.g., 40–52.4°C), complemented by X-ray diffraction and IR spectroscopy to confirm phase transitions and hydration states . For the target compound, solubility profiles should be assessed in polar solvents (e.g., water, DMSO) and buffer systems (pH 4–9) to guide formulation for biological assays.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, NMR can resolve imidazole proton environments and sulfonate group interactions, while HRMS validates molecular weight . Purity should be assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the cyclopenta-imidazole moiety in stabilizing guanidine sulfate derivatives?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict electron density distribution and hydrogen-bonding interactions between the guanidine group and sulfate ion. Experimental validation may involve variable-temperature NMR to monitor tautomerism or stability under thermal stress (e.g., TGA/DSC analysis) . Comparative studies with non-fused imidazole analogs could highlight structural advantages, such as enhanced rigidity or solubility.

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel or reverse-phase) with gradient elution (e.g., methanol/chloroform) can separate the target compound from byproducts. For stubborn impurities, recrystallization in ethanol/water mixtures or preparative HPLC may improve yield . Monitoring via TLC (Rf tracking) ensures process control.

Q. How does the compound interact with biomolecules, and what assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to proteins (e.g., enzymes with imidazole-binding sites). For antimicrobial screening, broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria are recommended, with guanidine hydrochloride as a positive control . Structural analogs with benzoimidazole-piperidine motifs have shown activity in similar frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.